1-[2-(4-Fluorophenoxy)ethyl]piperazine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVXZESETSWDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358439 | |
| Record name | 1-[2-(4-fluorophenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77602-92-7 | |
| Record name | 1-[2-(4-fluorophenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Strategies for 1 2 4 Fluorophenoxy Ethyl Piperazine
Established Synthetic Routes and Reaction Pathways
Traditional methods for the synthesis of N-alkylated piperazines form the foundation for producing 1-[2-(4-fluorophenoxy)ethyl]piperazine. These routes primarily rely on direct functionalization of the piperazine (B1678402) ring or condensation strategies.
Direct N-alkylation is a common and straightforward method for synthesizing N-substituted piperazines. mdpi.com This approach involves the nucleophilic substitution reaction between piperazine and a suitable alkylating agent. For the synthesis of the target compound, the key electrophile would be a 2-(4-fluorophenoxy)ethyl halide, such as 1-(2-chloroethoxy)-4-fluorobenzene.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).
A primary challenge in the direct alkylation of piperazine is controlling the degree of substitution. Since piperazine has two secondary amine nitrogens, the reaction can yield both the desired mono-substituted product and the di-substituted by-product, 1,4-bis[2-(4-fluorophenoxy)ethyl]piperazine. To favor mono-alkylation, a large excess of piperazine is often used, making it statistically more likely that the electrophile will react with an unsubstituted piperazine molecule. nih.gov
An alternative strategy to ensure mono-substitution is the use of a protecting group. One of the piperazine nitrogens can be temporarily blocked, for example, with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-piperazine is then alkylated at the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions to yield the final mono-substituted product. mdpi.com
Table 1: Representative Conditions for N-Alkylation of Piperazine Derivatives
| Alkylating Agent | Piperazine Derivative | Base | Solvent | Conditions | Product Type |
| 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 1-[3-(trifluoromethyl)phenyl]piperazine | Not specified | Not specified | Not specified | N-Aryl, N-Alkyl Piperazine mdpi.com |
| 1-bromo-4-nitrobenzene | N-ethylpiperazine | Not specified | Not specified | Not specified | N-Aryl, N-Alkyl Piperazine |
| 1-(2-chloroethoxy)-4-fluorobenzene (hypothetical) | Piperazine | K₂CO₃ | Acetonitrile | Reflux | This compound |
| 1-(2-chloroethoxy)-4-fluorobenzene (hypothetical) | N-Boc-piperazine | NaH | DMF | Room Temp | Boc-protected intermediate |
This table presents generalized and hypothetical conditions based on established chemical principles for piperazine alkylation.
Condensation reactions provide an alternative pathway, often involving a two-step sequence that culminates in the formation of the target molecule. Reductive amination is a cornerstone of this strategy. mdpi.com This method involves the reaction of a carbonyl compound, in this case, 2-(4-fluorophenoxy)acetaldehyde, with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. researchgate.netmdpi.com
The synthesis would begin with the preparation of the key aldehyde intermediate. This can be achieved through the Williamson ether synthesis, where 4-fluorophenol (B42351) is reacted with a 2-haloethanol (e.g., 2-chloroethanol) to form 2-(4-fluorophenoxy)ethanol. Subsequent oxidation of this alcohol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation would yield 2-(4-fluorophenoxy)acetaldehyde.
In the final step, this aldehyde is condensed with piperazine. A variety of reducing agents can be employed for the in situ reduction of the iminium ion, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. rsc.org Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity. nih.gov This method also effectively controls for over-alkylation, typically yielding the mono-substituted product cleanly.
Novel Synthetic Approaches and Process Optimization
Modern organic synthesis has introduced more sophisticated and efficient methods for C-N bond formation, which can be applied to the synthesis of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful tool. wikipedia.orgnih.gov This reaction allows for the coupling of amines with aryl halides or triflates and has become a mainstay in pharmaceutical synthesis due to its broad functional group tolerance and high efficiency. nih.govresearchgate.net
One potential application of this methodology would involve coupling piperazine directly with an aryl halide, such as 1-bromo-4-fluorobenzene (B142099), followed by alkylation of the other nitrogen. However, a more direct route to a related precursor could involve the coupling of N-Boc-piperazine with 1-bromo-4-fluorobenzene to form 1-(4-fluorophenyl)-4-Boc-piperazine. While not the target molecule, this illustrates the power of the method in constructing the N-aryl piperazine core, which is common in many pharmaceuticals. nih.gov The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu). wikipedia.org
Process optimization for these syntheses often focuses on developing "greener" methods, such as using piperazine itself as the solvent to reduce waste or employing microwave-assisted synthesis to drastically reduce reaction times from hours to minutes. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
The parent compound, this compound, is achiral as it does not possess a stereocenter. However, chirality can be introduced into the molecule, for instance, by placing a substituent on the ethylene (B1197577) bridge, creating a chiral center. The synthesis of such chiral analogs in enantiomerically pure form would require stereoselective methods.
Two primary strategies exist for obtaining single enantiomers: asymmetric synthesis and chiral resolution. tcichemicals.com
Asymmetric synthesis aims to create a specific enantiomer directly. This could be achieved by using a chiral starting material (a "chiral pool" approach) or by employing a chiral catalyst or auxiliary that directs the formation of one enantiomer over the other. nih.gov
Chiral resolution is a process used to separate a racemic mixture (a 1:1 mixture of both enantiomers) into its individual components. wikipedia.org Common methods include:
Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate the enantiomers based on their differential interactions with the chiral support.
Capillary Electrophoresis (CE): This technique can achieve enantiomeric separation by using a chiral selector, such as a cyclodextrin (B1172386) derivative, in the running buffer. nih.govresearchgate.net
Kinetic resolution is another technique where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, allowing the less reactive enantiomer to be recovered in high enantiomeric purity. nih.gov
Derivatization and Analog Generation for Structure-Activity Relationship Studies
To explore the biological activity of this compound, medicinal chemists synthesize a variety of derivatives or analogs. This process helps to establish structure-activity relationships (SAR), which correlate specific structural features of a molecule with its biological function. nih.gov
The 4-fluorophenoxy group is a critical component for potential biological interactions. Modifying this part of the molecule can provide valuable insights into the requirements for activity. SAR studies often involve synthesizing a library of compounds with systematic changes to this moiety.
Key modifications can include:
Positional Isomerism: Moving the fluorine atom from the para (4) position to the ortho (2) or meta (3) position on the phenyl ring. This helps to determine if the specific location of the electron-withdrawing fluorine atom is crucial for activity.
Halogen Substitution: Replacing the fluorine atom with other halogens like chlorine or bromine to probe the effects of atomic size and electronegativity.
Substitution with Other Groups: Introducing different electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups at various positions on the phenyl ring. nih.gov
Table 2: Example of SAR Data for Piperazine Analogs Targeting Neurotransmitter Transporters
| Compound Class | Modification on Phenyl Ring | Target | Binding Affinity (Ki, nM) | Reference |
| GBR 12909 Analog | 2-Fluoro (S-config) on side chain | Dopamine (B1211576) Transporter (DAT) | High Affinity | nih.gov |
| GBR 12909 Analog | 2-Amino (R-config) on side chain | Dopamine Transporter (DAT) | Moderate Affinity | nih.gov |
| GBR 12909 Analog | 2-Amino (R-config) on side chain | Serotonin (B10506) Transporter (SERT) | Moderate Affinity | nih.gov |
| Non-piperazine Analog | Replacement of piperazine with N,N'-dimethylpropyldiamine | Norepinephrine (B1679862) Transporter (NET) | Enhanced Selectivity | nih.gov |
| Fluoxetine Analog | Conformationally rigid tetrahydronaphthalene | Appetite Suppression | High Activity (97.92%) | nih.gov |
This table illustrates the type of data generated in SAR studies for related piperazine-containing compounds, showing how structural modifications impact biological activity.
Substitutions on the Piperazine Ring
Modifications to the piperazine ring are a key strategy for modulating the physicochemical and pharmacological properties of the target compound. These substitutions can occur at the second nitrogen atom (N4) or on the carbon atoms of the heterocyclic ring itself. In more drastic modifications, the entire piperazine ring can be replaced with other cyclic structures.
N4-Substitutions: The most common modification involves introducing various substituents at the N4 position of the piperazine ring. This is typically achieved by reacting this compound with a range of alkyl halides, aryl halides, or other electrophiles. mdpi.com For instance, N-arylpiperazines can be synthesized through methods like the Buchwald-Hartwig coupling, while N-alkylation can be performed via nucleophilic substitution or reductive amination. mdpi.comnih.gov
Ring Atom Modifications: Introducing substituents directly onto the carbon atoms of the piperazine ring can create chiral centers and add structural complexity. Furthermore, the introduction of a carbonyl group adjacent to a nitrogen atom to form a piperazinone has been explored, although in some related compound series, this modification was not well tolerated, leading to a decrease in desired activity. nih.gov
Ring Analogues: A more profound alteration involves replacing the piperazine moiety with other cyclic diamines or related structures to impart conformational rigidity or alter binding characteristics. Research on analogues of similar pharmacophores has shown that replacing the piperazine ring with bridged systems, such as 3,8-diazabicyclo[3.2.1]octane or (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, can significantly impact transporter affinity and selectivity. researchgate.net Similarly, piperidine (B6355638) has been used as a substitute for the piperazine ring in related molecules to probe the role of the second nitrogen atom. nih.gov
| Substitution Type | Synthetic Strategy | Example Precursors | Resulting Structure Type |
|---|---|---|---|
| N4-Alkylation | Reductive Amination | This compound + Aldehyde/Ketone | N4-Alkyl-1-[2-(4-fluorophenoxy)ethyl]piperazine |
| N4-Arylation | Buchwald-Hartwig Coupling | This compound + Aryl Halide | N4-Aryl-1-[2-(4-fluorophenoxy)ethyl]piperazine |
| Ring Replacement (Bridged) | N-Alkylation | 3,8-Diazabicyclo[3.2.1]octane + 1-(2-Haloethoxy)-4-fluorobenzene | Bridged Piperazine Analogue |
| Ring Replacement (Piperidine) | N-Alkylation | 4-(2-Haloethyl)piperidine Derivative + 4-Fluorophenol | Piperidine Analogue |
| Ring Carbonyl Introduction | Multi-step Synthesis | Piperazin-2-one + 1-(2-Haloethoxy)-4-fluorobenzene | Piperazinone Analogue |
Variations in the Ethyl Linker
The ethyl linker between the fluorophenoxy group and the piperazine ring plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. Altering the length, rigidity, and chemical nature of this linker is a common strategy to optimize biological activity.
Chain Length Modification: The length of the alkyl chain can be varied to explore the optimal distance between the aromatic ring and the piperazine nitrogen. For example, analogues with propyl or butyl linkers can be synthesized by reacting piperazine (or a substituted piperazine) with the corresponding 1-(haloalkoxy)-4-fluorobenzene derivative. nih.gov Studies on related compounds have investigated linkers with two to four carbon atoms, finding that these variations can influence potency and selectivity. nih.gov
Substitution on the Linker: Introducing substituents on the ethyl chain can increase structural complexity and introduce stereocenters. For example, adding a phenyl group to the carbon adjacent to the oxygen atom results in a 2-(4-fluorophenoxy)-2-phenylethyl moiety. nih.gov The synthesis of such compounds can be achieved by reacting a substituted piperazine with a corresponding 2-halo-1-phenylethanol derivative, followed by ether formation with 4-fluorophenol.
Modification of the Ether Linkage: The ether oxygen atom in the linker is also a target for modification. While less common for this specific scaffold, general synthetic strategies in medicinal chemistry could involve replacing the oxygen with a sulfur atom (thioether) or a nitrogen atom (amine), or even removing it entirely to form a simple alkyl chain. prepchem.com This would require different starting materials, such as a 2-(4-fluorophenyl)ethyl halide for a simple alkyl linker. prepchem.com
| Linker Variation | Synthetic Strategy | Example Precursors | Resulting Structure Type |
|---|---|---|---|
| Chain Lengthening | N-Alkylation | Piperazine + 1-(3-Bromopropoxy)-4-fluorobenzene | 1-[3-(4-Fluorophenoxy)propyl]piperazine |
| Chain Substitution | Multi-step Synthesis | 1-Arylpiperazine + 2-(4-fluorophenoxy)-2-phenylethanol derivative | 1-[2-(4-Fluorophenoxy)-2-phenylethyl]piperazine Analogue |
| Ether Linkage Removal | N-Alkylation | Piperazine + 1-(2-Bromoethyl)-4-fluorobenzene | 1-[2-(4-Fluorophenyl)ethyl]piperazine |
Pharmacological Characterization and Molecular Mechanism of Action of 1 2 4 Fluorophenoxy Ethyl Piperazine
Neurotransmitter Receptor Binding and Functional Activity
There is no available information in the public domain regarding the binding affinities or functional activity of 1-[2-(4-Fluorophenoxy)ethyl]piperazine at neurotransmitter receptors.
Serotonergic System Interactions
Specific data on the interaction of this compound with the serotonergic system is not present in the reviewed literature.
Serotonin (B10506) Receptor Subtype Binding Affinities (e.g., 5-HT1A, 5-HT2A, 5-HT3, 5-HT4, 5-HT6, 5-HT7)
No binding affinity data (such as Ki or IC50 values) for this compound at the specified serotonin receptor subtypes could be located.
Modulation of Serotonin Receptor-Mediated Signaling Pathways
There are no published studies detailing the effects of this compound on serotonin receptor-mediated signaling pathways.
Serotonin Transporter (SERT) Inhibition Studies
While related compounds have been investigated for their SERT inhibition properties, no such studies have been published for this compound.
Dopaminergic System Interactions
Information regarding the interaction of this compound with the dopaminergic system is not available.
Dopamine (B1211576) Receptor Subtype Binding Affinities (e.g., D1, D2, D3)
No binding affinity data for this compound at the D1, D2, or D3 dopamine receptor subtypes have been reported in the scientific literature.
Modulation of Dopamine Receptor-Mediated Signaling Pathways
There is a lack of specific studies investigating the direct modulatory effects of this compound on dopamine receptor-mediated signaling pathways. Research on related N-phenylpiperazine compounds indicates that this class of molecules can possess varying affinities and selectivities for different dopamine receptor subtypes, including D2 and D3 receptors. mdpi.com However, without direct testing of this compound, its specific impact on downstream signaling cascades, such as cAMP production or β-arrestin recruitment, remains uncharacterized.
Dopamine Transporter (DAT) Inhibition Studies
One such analogue, GBR 12909 itself, demonstrates a high affinity for the dopamine transporter. Kinetic studies have revealed that its interaction with DAT involves a two-step process, beginning with a rapid association followed by a slower conformational change in the transporter protein. nih.gov This "slow isomerization step" is thought to be a general characteristic of the dopamine transporter's interaction with certain inhibitors. nih.gov
The binding affinity and kinetic parameters for GBR 12909 are detailed in the table below.
| Compound | Parameter | Value | Species | Reference |
| GBR 12909 | KL | 34 ± 11 nM | Rat | nih.gov |
| ki | 0.033 ± 0.005 s-1 | Rat | nih.gov | |
| KL represents the equilibrium constant for the initial rapid binding step, and ki represents the rate constant for the subsequent slow isomerization step. |
Studies on other bridged piperazine (B1678402) analogues of GBR 12909 have also shown high affinity for DAT, with some compounds exhibiting IC50 values in the low nanomolar range. sigmaaldrich.com The structural modifications in these analogues, while different from this compound, underscore the importance of the piperazine core and its substituents in DAT binding. nih.govsigmaaldrich.com
Norepinephrine (B1679862) Transporter (NET) Interactions
Specific data on the interaction of this compound with the norepinephrine transporter (NET) is not available in the current literature. Research on piperidine (B6355638) analogues of GBR 12909 has included an examination of their binding to NET. nih.gov These studies indicate that while the primary affinity of these compounds is for DAT, some interaction with NET does occur. nih.govresearchgate.net The selectivity for DAT over NET is a key characteristic that is often explored in the development of these compounds. researchgate.net Without direct experimental data, the affinity and selectivity profile of this compound at the norepinephrine transporter remains unknown.
Vesicular Monoamine Transporter-2 (VMAT2) Inhibition
There is no direct evidence to suggest that this compound is an inhibitor of the vesicular monoamine transporter-2 (VMAT2). VMAT2 inhibitors, such as tetrabenazine (B1681281) and its derivatives, are structurally distinct from the phenoxyethylpiperazine class of compounds. nih.govelifesciences.orgelifesciences.org
However, a study on a series of fluoroethoxy-1,4-diphenethylpiperazine derivatives, which bear some structural resemblance to this compound, demonstrated potent inhibition of VMAT2. nih.gov Several of these analogues exhibited Ki values in the nanomolar range for the inhibition of [3H]dopamine uptake at VMAT2. nih.gov The most potent compound in this series, 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine, had a Ki of 0.014 µM. nih.gov
The following table summarizes the VMAT2 inhibitory activity of selected fluoroethoxy-1,4-diphenethylpiperazine analogues.
| Compound | VMAT2 Ki (µM) | Reference |
| Lobelane | 0.045 | nih.gov |
| 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine | 0.014 | nih.gov |
| Analogue 15b | 0.073 | nih.gov |
These findings suggest that the fluoroalkoxy-phenethylpiperazine scaffold may be a promising starting point for the design of VMAT2 inhibitors. nih.gov
Enzyme Inhibition and Modulation (e.g., enzymes involved in neurotransmitter metabolism)
While there is no specific information on the ability of this compound to inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), studies on related piperazine-containing compounds have shown activity at MAO enzymes. nih.govmdpi.com
Specifically, various phenyl- and 1-benzhydrylpiperazine (B193184) derivatives have been synthesized and evaluated as inhibitors of MAO-A and MAO-B. epa.gov Some of these compounds have shown potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range. epa.gov Additionally, piperazine-substituted chalcones have been identified as a new class of reversible and competitive MAO-B inhibitors. nih.gov Given that some fluorinated compounds have shown selective MAO-B inhibition, it is plausible that this compound could have some activity at these enzymes, but this has not been experimentally verified. researchgate.net
Ion Channel Modulatory Activity (e.g., hERG, T-type Ca2+ channels)
The modulatory activity of this compound on ion channels such as the human Ether-à-go-go-Related Gene (hERG) potassium channel and T-type calcium channels has not been specifically reported.
Blockade of the hERG channel is a critical aspect of cardiac safety assessment for new chemical entities, as inhibition can lead to QT prolongation and potentially fatal arrhythmias. clinpgx.orgmdpi.comnih.gov Many drugs containing a piperazine moiety have been shown to interact with the hERG channel. mdpi.com For instance, a study on fluoroethoxy-1,4-diphenethylpiperazine derivatives showed that some of these compounds have a measurable affinity for the hERG channel. nih.gov
Regarding T-type calcium channels, which are involved in various physiological processes including neuronal excitability and pain signaling, certain diphenylpiperazine derivatives have been found to act as blockers. nih.gov A patent application also describes piperazine derivatives with calcium channel blocking activity, particularly at N-type and T-type channels. bioworld.com These findings in structurally related compounds suggest that the piperazine scaffold can be a platform for the development of ion channel modulators, but direct testing of this compound is required to determine its specific activity.
Investigation of Sigma Receptor Ligand Properties
There is no direct experimental data on the binding affinity of this compound for sigma receptors. However, the piperazine scaffold is a common feature in many sigma receptor ligands. nih.govnih.gov
A study on 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ), a compound with a fluoroethoxy phenylpiperazine moiety that is structurally similar to the title compound, showed good affinity for the sigma-1 receptor. nih.govnih.gov Docking studies of this compound indicated a favorable interaction with the sigma-1 receptor binding site. nih.govnih.gov Furthermore, congeners of GBR 12909 that lack the (diphenylmethoxy)ethyl substituent have been shown to lose affinity for the dopamine transporter while exhibiting high potency for sigma receptors. nih.gov This suggests that the core piperazine structure can be tailored to target sigma receptors. The potential for this compound to act as a sigma receptor ligand is plausible but remains to be experimentally confirmed.
In Vitro Pharmacological Investigations of 1 2 4 Fluorophenoxy Ethyl Piperazine
Cellular Functional Assays (e.g., cAMP accumulation, calcium mobilization)
Information regarding the functional activity of 1-[2-(4-Fluorophenoxy)ethyl]piperazine in cellular assays is not available in the current body of scientific literature. These assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. Common functional assays include measuring second messenger responses like cyclic AMP (cAMP) accumulation or calcium mobilization (Ca2+ flux) upon receptor activation or blockade.
Neurotransmitter Uptake Inhibition Assays in Synaptosomal Preparations
There is no published research detailing the effects of this compound on neurotransmitter reuptake. These assays typically use synaptosomal preparations to measure the inhibition of transporters for key neurotransmitters like serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). The potency of inhibition is usually reported as an IC50 value.
Enzyme Activity Assays (e.g., MAO, COMT)
The inhibitory activity of this compound against key metabolic enzymes such as monoamine oxidase (MAO-A and MAO-B) or catechol-O-methyltransferase (COMT) has not been reported. These assays are important for understanding the potential for drug-drug interactions and effects on neurotransmitter metabolism.
Cell-Based Reporter Assays for Receptor Activation or Antagonism
No studies utilizing cell-based reporter assays to investigate the functional consequences of this compound binding to a receptor have been found. These assays link receptor activation to the expression of a reporter gene (e.g., luciferase or β-galactosidase) to provide a quantifiable measure of a compound's efficacy.
In Vivo Preclinical Pharmacological Evaluation of 1 2 4 Fluorophenoxy Ethyl Piperazine
Behavioral Pharmacology in Animal Models of Central Nervous System Disorders
The piperazine (B1678402) nucleus is a key component in many centrally acting agents, and its derivatives are frequently evaluated for their effects on mood, anxiety, psychosis, and cognition.
Antidepressant-like Activity in Rodent Models (e.g., Forced Swim Test, Tail Suspension Test)
The antidepressant potential of novel compounds is commonly screened using rodent models of behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govnih.gov In both tests, animals are subjected to a short, inescapable, and stressful situation. The duration of immobility is measured, with a reduction in this parameter by a test compound suggesting an antidepressant-like effect. nih.gov These models are valued for their high predictive validity for a range of antidepressant drugs. frontiersin.org
While specific data for 1-[2-(4-Fluorophenoxy)ethyl]piperazine in these models are not available, numerous studies have demonstrated the antidepressant-like effects of other arylpiperazine derivatives. For instance, new arylpiperazine compounds with isonicotinic and picolinic nuclei have been shown to possess antidepressant activity in both the FST and TST in mice. nih.gov Similarly, the phenylpiperazine derivative LQFM005 decreased immobility time in the FST, suggesting an antidepressant-like effect. ufg.br The mechanism for these effects is often linked to the modulation of the serotonergic system, particularly interactions with 5-HT1A receptors. nih.govufg.br
Table 1: Antidepressant-like Activity of Selected Piperazine Derivatives in Rodent Models
| Compound/Derivative Class | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Arylpiperazines with isonicotinic/picolinic nuclei | Forced Swim Test (FST), Tail Suspension Test (TST) | Demonstrated significant antidepressant activity. | nih.gov |
| Phenylpiperazine LQFM005 | Forced Swim Test (FST) | Decreased immobility time, suggesting antidepressant-like effects. | ufg.br |
Anxiolytic-like Activity in Rodent Models (e.g., Elevated Plus-Maze, Four-Plate Test)
Animal models of anxiety, such as the Elevated Plus-Maze (EPM) and the four-plate test, are used to screen for anxiolytic-like properties. The EPM test is based on the natural aversion of rodents to open and elevated spaces; an increase in the time spent in the open arms is indicative of an anxiolytic effect. nih.gov
Specific studies on this compound in these models are not readily found. However, the anxiolytic potential of the piperazine class of compounds is well-documented. silae.it For example, certain arylpiperazine derivatives have confirmed anxiolytic effects in the EPM test. nih.gov The phenylpiperazine derivative LQFM005 and its metabolite increased the time spent by mice in the open arms of the EPM, indicating an anxiolytic-like effect, which was suggested to be mediated by the 5-HT1A receptor. ufg.brresearchgate.net Another piperazine derivative, 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride, showed anxiolytic-like activity in the four-plate test. silae.it
Table 2: Anxiolytic-like Activity of Selected Piperazine Derivatives in Rodent Models
| Compound/Derivative Class | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Arylpiperazine derivatives | Elevated Plus-Maze (EPM) | Confirmed anxiolytic effects. | nih.gov |
| Phenylpiperazine LQFM005 | Elevated Plus-Maze (EPM) | Increased time spent in open arms, indicating anxiolytic-like activity. | ufg.br |
Antipsychotic Potential in Pharmacological and Lesion-Induced Animal Models
Animal models are crucial for screening and developing antipsychotic drugs (APDs). researchgate.net These models often involve inducing psychosis-like behaviors through psychotomimetic drugs like dopamine (B1211576) agonists (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine, ketamine). nih.govscielo.br The ability of a test compound to reverse behaviors such as hyperlocomotion, stereotypy, or deficits in prepulse inhibition is considered predictive of antipsychotic efficacy. scielo.br
Although direct evidence for this compound is lacking, many clinically used antipsychotics, particularly atypical antipsychotics, feature a piperazine moiety. nih.gov This structural feature is often associated with antagonism at dopamine D2 and serotonin (B10506) 5-HT2A receptors, a key mechanism for antipsychotic action. nih.gov For instance, the novel antipsychotic AD-5423, a piperazine derivative, suppressed dopamine-induced hyperactivity in rats, indicating antidopaminergic effects relevant to the pathophysiology of schizophrenia. nih.gov The development of various piperidine (B6355638) and piperazine derivatives continues to be a focus in the search for novel antipsychotic agents. nih.gov
Assessment of Cognitive Enhancement and Neuroprotection
The potential for cognitive enhancement and neuroprotection is a significant area of research for CNS-active compounds. Animal models of cognitive impairment, such as those induced by scopolamine (B1681570) or in transgenic models of neurodegenerative diseases like Alzheimer's disease, are commonly employed. mdpi.com
While there is no specific data on the cognitive or neuroprotective effects of this compound, related compounds have shown promise. For example, the piperazine derivative N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) was found to improve cognitive functions in a mouse model of Alzheimer's disease, including in the Morris water maze and novel object recognition tests. mdpi.com Other research has focused on synthesizing piperazine-based compounds that can prevent neurofibrillary degeneration and amyloid deposition, preserving memory in animal models of Alzheimer's. nih.gov Furthermore, various piperazine derivatives are being investigated for their potential neuroprotective activities. ontosight.ai
Pharmacological Assessment in Non-CNS Disease Models
The pharmacological activities of piperazine derivatives are not limited to the central nervous system. Their structural versatility allows for interactions with targets relevant to other disease areas, notably infectious diseases.
Antimicrobial Activity Studies
The piperazine nucleus is a scaffold present in a variety of compounds that have been investigated for their antimicrobial properties. researchgate.net The worldwide issue of microbial resistance necessitates the development of new antimicrobial agents. researchgate.net
Studies on hybrid heterocyclic molecules based on a 1-(4-fluorophenyl)piperazine (B120373) skeleton, which is structurally very similar to the compound of interest, have been conducted. The antimicrobial activities of these newly synthesized compounds were screened, with some displaying good to moderate antibacterial activity. researchgate.net Numerous other studies have reported that various piperazine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as some antifungal activity. nih.govderpharmachemica.comijbpas.comijcmas.commdpi.com
Table 3: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Target Organisms | Key Finding | Reference |
|---|---|---|---|
| Hybrid heterocycles from 1-(4-fluorophenyl)piperazine | Bacteria | Some tested compounds displayed good-moderate antibacterial activity. | researchgate.net |
| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Showed significant activity against bacterial strains. | nih.gov |
| N,N′-Bis(1,3,4-thiadiazole) piperazines | Gram-negative bacteria (esp. E. coli) | Showed significant antibacterial activity. | mdpi.com |
Antiplasmodial Activity Studies
The therapeutic potential of piperazine-containing compounds in infectious diseases, particularly malaria, has been an area of significant research interest. While direct studies on the antiplasmodial activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, are not extensively documented in publicly available literature, the broader class of piperazine derivatives has been evaluated for such properties.
A number of novel piperazine derivatives have been synthesized and assessed for their efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, a promising class of antimalarials, the imidazolopiperazines, have demonstrated potent activity against various life cycle stages of the parasite, including the asexual blood stages which are responsible for clinical symptoms. nih.gov One such compound, KAF156 (Ganaplacide), has shown an IC50 of approximately 6 nM against the asexual blood stages of P. falciparum. nih.gov
Furthermore, studies on sulfonylpiperazine compounds have identified a novel mechanism of action, interfering with actin-1/profilin dynamics, which is crucial for the parasite's invasion of red blood cells. plos.org While these examples highlight the potential of the piperazine scaffold in the development of new antimalarial agents, the specific contribution of the 4-fluorophenoxyethyl moiety to antiplasmodial activity remains to be elucidated through direct testing of this compound. The absence of specific IC50 values for this compound in the current literature underscores the need for further investigation to determine its potential as an antimalarial candidate.
Table 1: Antiplasmodial Activity of Selected Piperazine Derivatives This table presents data for related piperazine compounds to illustrate the antiplasmodial potential of this chemical class, as direct data for this compound is not available.
| Compound Class | Example Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Imidazolopiperazines | KAF156 (Ganaplacide) | Asexual blood stages of P. falciparum | ~6 | nih.gov |
Antihypertensive Activity Studies
The cardiovascular effects of phenoxyethylpiperazine derivatives have been a subject of pharmacological investigation, with several studies pointing towards their potential as antihypertensive agents. Research on a series of 1-(phenoxyethyl)-piperazine derivatives has indicated significant hypotensive activity in normotensive rats. nih.gov This suggests that the core structure of this compound is pharmacologically relevant for the modulation of blood pressure.
In a study evaluating novel arylpiperazine derivatives, compounds with structural similarities to this compound demonstrated significant hypotensive effects following intravenous administration in normotensive rats. mdpi.com The mechanism of action for some of these derivatives is linked to the blockade of α1-adrenoceptors, which are known to play a crucial role in the regulation of blood pressure. mdpi.com For example, the compound JJGW01, an arylpiperazine derivative, was shown to decrease systolic blood pressure by 9–15% in normotensive rats. mdpi.com
Another study on a nickel-piperazine/NO donor compound, Ni(PipNONO)Cl, reported a reduction in blood pressure in spontaneously hypertensive rats (SHR) in a dose-dependent manner. mdpi.com This compound was found to upregulate endothelial NO synthase (eNOS), leading to improved endothelial function. mdpi.com While these findings are for related but structurally distinct molecules, they provide a strong rationale for the investigation of the antihypertensive potential of this compound.
Table 2: Hypotensive Effects of a Representative Arylpiperazine Derivative in Normotensive Rats This table presents data for a related arylpiperazine compound to illustrate the potential cardiovascular effects of this chemical class, as direct data for this compound is not available.
| Compound | Dose (mg/kg) | Effect on Systolic Blood Pressure | Reference |
|---|---|---|---|
| JJGW02 | 2.5 | 8-10% decrease | mdpi.com |
In Vivo Microdialysis for Neurotransmitter Release and Turnover
In vivo microdialysis is a powerful technique used to measure the concentrations of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions in freely moving animals. nih.gov This methodology allows for the real-time assessment of how a compound affects neurotransmitter release and turnover, providing valuable insights into its neuropharmacological profile.
In one such study, the perfusion of 1-(m-chlorophenyl)piperazine (m-CPP) and trifluoromethylphenylpiperazine (TFMPP) through a microdialysis probe resulted in a dose-dependent increase in extracellular dopamine levels. nih.gov These findings suggest that compounds containing a piperazine moiety can modulate dopaminergic neurotransmission, a critical aspect of many neurological and psychiatric conditions. Given the structural similarity, it is plausible that this compound could also influence the release and turnover of key neurotransmitters like dopamine and serotonin. However, dedicated in vivo microdialysis studies are necessary to confirm and characterize such effects.
Table 3: Effect of Representative Piperazine Derivatives on Extracellular Dopamine Levels in Rat Striatum (In Vivo Microdialysis) This table presents data for related piperazine compounds to illustrate the potential effects on neurotransmitter release, as direct data for this compound is not available.
| Compound | Dose (nmol) | % Increase in Extracellular Dopamine | Reference |
|---|---|---|---|
| 1-(m-chlorophenyl)piperazine (m-CPP) | 0.4 | 40% | nih.gov |
| trifluoromethylphenylpiperazine (TFMPP) | 10.0 | 40% | nih.gov |
Molecular Imaging Studies (e.g., PET, SPECT) for Receptor Occupancy and Brain Distribution
Molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are invaluable tools in neuroscience research and drug development. rsc.org These non-invasive methods allow for the in vivo visualization and quantification of drug distribution in the brain and the occupancy of specific neuroreceptor targets. nih.gov
For a compound like this compound, PET and SPECT studies would be instrumental in determining its ability to cross the blood-brain barrier, its regional distribution within the brain, and its binding affinity for specific receptors. This is typically achieved by radiolabeling the compound of interest or a competing radioligand with a positron-emitting (e.g., 11C, 18F) or gamma-emitting (e.g., 123I, 99mTc) isotope.
While no PET or SPECT studies specifically utilizing radiolabeled this compound have been reported, research on other piperazine derivatives highlights the utility of this approach. For example, a study on a 11C-labeled 2-methoxyphenyl piperazine derivative demonstrated its suitability for mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) in the brain. nih.gov The PET imaging and biodistribution studies revealed high uptake of the radioligand in mGluR1-rich regions such as the cerebellum. nih.gov Such studies provide a template for how the brain distribution and receptor occupancy of this compound could be evaluated, offering crucial information about its potential as a central nervous system (CNS) therapeutic agent.
Table 4: Brain Uptake of a Representative Radiolabeled Phenylpiperazine Derivative in PET Imaging This table presents data for a related radiolabeled compound to illustrate the type of information that can be obtained from molecular imaging studies, as direct data for this compound is not available.
| Radiotracer | Brain Region | Standardized Uptake Value (SUV) | Reference |
|---|---|---|---|
| [11C]labeled 2-methoxyphenyl piperazine derivative | Cerebellum | 4.7 ± 0.2 | nih.gov |
| Thalamus | 3.5 ± 0.1 | nih.gov | |
| Striatum | 3.0 ± 0.1 | nih.gov |
Structure Activity Relationship Sar and Computational Chemistry Studies of 1 2 4 Fluorophenoxy Ethyl Piperazine and Its Analogs
Identification of Key Structural Features for Biological Activity
The biological activity of 1-[2-(4-Fluorophenoxy)ethyl]piperazine and its analogs is intrinsically linked to several key structural features. The piperazine (B1678402) ring itself is a fundamental pharmacophore, offering a versatile scaffold that can be readily modified. nih.gov This six-membered heterocyclic ring, with its two opposing nitrogen atoms, provides a significant polar surface area, structural rigidity, and the capacity for hydrogen bond donation and acceptance. nih.govresearchgate.net These characteristics often contribute to improved aqueous solubility, oral bioavailability, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, enhancing both target affinity and specificity. nih.gov
Crystallographic studies of related analogs, such as 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine and 1-[Bis(4-fluorophenyl)methyl]-4-[2-(naphthalen-2-yloxy)ethyl]piperazine, consistently show that the piperazine ring adopts a stable chair conformation. nih.govnih.gov In this conformation, the bulky N-bonded substituents typically occupy equatorial positions to minimize steric hindrance. nih.gov
Furthermore, specific substitutions on the aromatic moieties are crucial. For instance, in a series of analogs designed as inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl group attached to the piperazine ring was found to be essential for inhibitory activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This highlights the importance of the electronic and steric properties of the substituents on the phenyl ring in dictating interactions with biological targets.
Correlation of Structural Modifications with Receptor Binding and Functional Profiles
Systematic structural modifications of the this compound scaffold have allowed for a detailed correlation between chemical structure and biological function, particularly concerning receptor binding affinity and selectivity.
Studies on analogs of GBR 12909, a potent dopamine (B1211576) transporter (DAT) inhibitor, have demonstrated the significance of the piperazine ring's conformation and the nature of its substituents. Replacing the flexible piperazine ring with more rigid bridged structures, such as a 3,8-diaza[3.2.1]bicyclooctane moiety, resulted in compounds that retained high affinity for the DAT. researchgate.net In a related series of piperidine (B6355638) analogs, the N-substituent was found to be a key determinant of both affinity and selectivity for the DAT over the serotonin (B10506) transporter (SERT). For example, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine exhibited subnanomolar affinity for DAT and high selectivity (SERT/DAT = 323). nih.gov
The nature of the aryl group and its substituents also profoundly influences receptor interaction. In one study, modifying 4-arylpiperazine-ethyl carboxamide derivatives revealed that these chemical changes could differentially modulate affinity for serotonin 5-HT1A, dopamine D4.2, and adrenergic α2A receptors. researchgate.net Similarly, research on N-phenylpiperazine analogs showed that substitutions on the phenyl ring, particularly the introduction of fluorine, could tune binding selectivity between D2 and D3 dopamine receptor subtypes. mdpi.com
The impact of modifying moieties distant from the core piperazine structure is also significant. In a series of inhibitors for equilibrative nucleoside transporters (ENTs), replacing a naphthalene (B1677914) group with a benzene (B151609) ring completely abolished the inhibitory effects. However, activity could be restored by adding specific substituents to this new benzene ring. For instance, adding a chloride at the meta position restored ENT1 inhibition but not ENT2, while adding a methyl group at the meta position regained activity at both transporters, showcasing how subtle changes can fine-tune selectivity. frontiersin.orgpolyu.edu.hk
| Base Scaffold/Analog Series | Structural Modification | Impact on Receptor Binding/Activity |
| GBR 12909 Piperidine Analogs | Variation of N-substituent | Probed the role of the substituent on affinity and selectivity for the Dopamine Transporter (DAT). nih.gov |
| FPMINT Analogs | Replacement of naphthalene with benzene | Abolished inhibitory effects on ENT1 and ENT2. frontiersin.orgpolyu.edu.hk |
| FPMINT Analogs | Addition of chloride to meta-position of benzene | Restored inhibitory effect on ENT1 but not ENT2. frontiersin.orgpolyu.edu.hk |
| FPMINT Analogs | Addition of methyl to meta-position of benzene | Regained inhibitory activity on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk |
| N-Phenylpiperazine Analogs | Fluoride substitution on N-phenyl ring | Modulated binding affinity and selectivity for D3 vs. D2 dopamine receptors. mdpi.com |
In Silico Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking serves as a powerful computational tool to predict the binding orientation of ligands within a target protein's active site and to analyze the specific molecular interactions that stabilize the complex. For analogs of this compound, docking studies have provided valuable insights into their mechanisms of action.
In the development of novel arylpiperazine derivatives as androgen receptor (AR) antagonists, docking studies suggested that the compounds bind within the AR ligand-binding pocket primarily through van der Waals interactions. researchgate.net For a series of phenylpiperazine derivatives of 1,2-benzothiazine designed as potential anticancer agents, molecular docking simulations indicated that the most active compound, BS230, could bind effectively to the DNA-topoisomerase II (Topo II) complex. mdpi.com The analysis revealed the formation of hydrogen bonds with key amino acid residues, such as Aspartate (Asp). mdpi.com
Similarly, docking studies of piperazine derivatives as human acetylcholinesterase (AChE) inhibitors have shown that these molecules can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net The interactions involved a mix of hydrogen bonds and hydrophobic interactions with various residues within the binding pockets. nih.gov In another example, piperazine-linked naphthalimide-arylsulfonyl derivatives were docked into the active site of Carbonic Anhydrase IX (CAIX). The results showed favorable binding affinities (e.g., -8.61 kcal/mol for compound SA7) and identified key hydrogen bonding interactions with residues including Arg6, Trp9, Gln92, and Thr200. nih.gov
| Compound Series | Target Protein | Key Interactions / Findings | Binding Affinity (Example) |
| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topoisomerase II complex | Hydrogen bonding with Asp residues. mdpi.com | Not specified |
| Arylpiperazine derivatives | Androgen Receptor (AR) | Binding in the ligand-binding pocket via Van der Waals' forces. researchgate.net | Not specified |
| Piperazine-linked naphthalimide-arylsulfonyls | Carbonic Anhydrase IX (CAIX) | H-bonds with Arg6, Trp9, Gln92, Thr200, etc. nih.gov | -8.61 kcal/mol (SA7) |
| Piperazine derivatives | Acetylcholinesterase (AChE) | Binding at both catalytic and peripheral anionic sites. nih.govresearchgate.net | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is instrumental in predicting the activity of novel molecules and guiding the design of more potent analogs.
A notable QSAR study was conducted on a series of aryl alkanol piperazine derivatives with antidepressant activities. nih.gov Using a genetic function approximation (GFA), statistically significant 2D-QSAR models were developed. These models successfully identified key molecular descriptors that influence the inhibition of 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake. For 5-HT reuptake inhibition, descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to be most influential. For NA reuptake inhibition, the key descriptors were identified as HOMO (Highest Occupied Molecular Orbital energy), PMI-mag, S_sssN, and Shadow-XZ. nih.gov The high statistical quality of the models (r² > 0.924) indicated their strong predictive power, providing valuable information for designing novel antidepressants. nih.gov
Further QSAR studies have been applied to other classes of piperazine derivatives, such as N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, to understand the structural requirements for their specific biological activities. researchgate.net These models help to quantify the effects of different substituents and structural features, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. The piperazine scaffold is recognized as a well-established pharmacophore in its own right, known to improve properties like aqueous solubility and protein-binding capacity. mdpi.com
Virtual screening has been effectively employed to identify piperazine derivatives with specific biological activities. In one study, a library of novel piperazine derivatives was screened against human acetylcholinesterase (huAChE) using molecular docking. nih.gov This process identified compounds that could bind to either the peripheral anionic site or the catalytic site of the enzyme, highlighting potential candidates for Alzheimer's disease therapy. nih.govresearchgate.net
The general methodology for virtual screening often involves a multi-step docking process with increasing levels of precision, such as High-Throughput Virtual Screening (HTVS), followed by Standard Precision (SP) and Extra Precision (XP) docking. nih.gov This tiered approach efficiently filters large databases to a manageable number of high-potential hits. For example, a virtual screening of thousands of FDA-approved drugs was performed to identify potential inhibitors of the SARS-CoV-2 NSP16 protein, demonstrating the broad applicability of this technique. nih.gov By using the this compound scaffold as a query, similar screening approaches can be utilized to discover new molecules with desired pharmacological profiles.
Conformational Analysis and Density Functional Theory (DFT) Investigations
Understanding the three-dimensional structure and electronic properties of this compound and its analogs is crucial for comprehending their interaction with biological targets. Conformational analysis and Density Functional Theory (DFT) are key computational methods used for this purpose.
Conformational analysis studies have consistently shown that the piperazine ring predominantly exists in a chair conformation. nih.govnih.gov This is the most stable arrangement, minimizing torsional and steric strain. Studies on related N-H containing piperazines have also indicated that substituents on the nitrogen atoms tend to favor an equatorial orientation over an axial one. rsc.org A computational study on analogs of the dopamine transporter inhibitor GBR12909 employed random search algorithms to explore the conformational potential energy surface, identifying low-energy conformations that are likely to be biologically active. njit.edu
DFT calculations provide deeper insights into the electronic structure of these molecules. These quantum mechanical methods are used to optimize the molecular geometry and calculate properties such as molecular orbital energies (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. DFT studies on piperazine derivatives have been used to compare theoretically optimized geometries with experimentally determined crystal structures, often showing good agreement. researchgate.net This validation allows for confident use of the computed electronic properties to rationalize the molecule's behavior and interactions at the molecular level. researchgate.netresearchgate.net
Metabolism and Pharmacokinetics Adme Research for 1 2 4 Fluorophenoxy Ethyl Piperazine
Absorption and Distribution Characteristics
The absorption and distribution of a compound are critical determinants of its bioavailability and therapeutic effect. For orally administered drugs, absorption primarily occurs in the gastrointestinal tract. The physicochemical properties of 1-[2-(4-Fluorophenoxy)ethyl]piperazine, such as its lipophilicity and pKa, would significantly influence its absorption rate and extent. Generally, piperazine (B1678402) derivatives are well-absorbed.
Once absorbed, the compound is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins and its ability to partition into various tissues. Compounds with high lipophilicity tend to have a larger volume of distribution, indicating greater distribution into tissues.
Table 1: Predicted Physicochemical Properties and their Influence on ADME
| Property | Predicted Value/Characteristic | Implication for Absorption & Distribution |
| Molecular Weight | 224.28 g/mol | Favorable for passive diffusion across membranes. |
| LogP (Lipophilicity) | Moderate to High | Good oral absorption and tissue penetration expected. |
| pKa | Basic (piperazine nitrogen) | Ionization state will affect solubility and membrane passage. |
| Plasma Protein Binding | Moderate to High (predicted) | Influences the free fraction of the drug available for distribution and metabolism. |
Note: The data in this table is predicted based on the structure of this compound and general characteristics of similar molecules, as specific experimental data is not available.
Biotransformation Pathways and Metabolite Identification in In Vitro and In Vivo Systems
Biotransformation, or metabolism, is the process by which the body chemically modifies a compound, primarily in the liver. This process typically renders the compound more water-soluble, facilitating its excretion. For piperazine-containing compounds, metabolism is often extensive and involves several key pathways.
In vitro studies using liver microsomes or hepatocytes are instrumental in identifying potential metabolic pathways and the enzymes involved. In vivo studies in animal models further elucidate the metabolic profile by identifying metabolites in biological fluids like plasma and urine.
Common biotransformation pathways for piperazine derivatives include:
N-dealkylation: Cleavage of the ethylpiperazine side chain.
Hydroxylation: Addition of a hydroxyl group to the fluorophenyl ring or the piperazine ring.
Piperazine ring cleavage: Opening of the piperazine ring structure.
Conjugation: Attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to hydroxylated metabolites (Phase II metabolism).
Studies on structurally related arylpiperazines have shown that hydroxylation of the aromatic ring and degradation of the piperazine moiety are major metabolic routes. nih.gov For instance, the metabolism of 1-(3-chlorophenyl)piperazine (B195711) (mCPP) results in hydroxylated isomers and degradation products of the piperazine ring. nih.gov Similarly, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is primarily metabolized through O-demethylation. nih.gov
Table 2: Potential Metabolites of this compound
| Putative Metabolite | Metabolic Pathway |
| 1-(4-Fluorophenoxy)acetic acid | N-dealkylation and subsequent oxidation |
| Hydroxy-1-[2-(4-fluorophenoxy)ethyl]piperazine | Aromatic or aliphatic hydroxylation |
| N-(2-(4-Fluorophenoxy)ethyl)ethylenediamine | Piperazine ring cleavage |
| Glucuronide/Sulfate Conjugates | Phase II conjugation of hydroxylated metabolites |
Note: This table presents potential metabolites based on known metabolic pathways for similar piperazine compounds. Specific metabolite identification for this compound has not been reported in the reviewed literature.
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of drugs and xenobiotics. nih.govuniba.it Identifying the specific CYP isoforms involved in a compound's metabolism is crucial for predicting potential drug-drug interactions.
For many piperazine-based compounds, CYP3A4 and CYP2D6 are the primary metabolizing enzymes. nih.govnih.gov Reaction phenotyping studies, which use specific CYP inhibitors or recombinant human CYP enzymes, can pinpoint the contribution of each isoform. For example, studies on other piperazine derivatives have demonstrated significant inhibition of their metabolism by potent inhibitors of CYP2D6 and CYP3A4. nih.govresearchgate.net It is therefore highly probable that the metabolism of this compound is also mediated by these key enzymes. Some piperazine-containing compounds have also been shown to be mechanism-based inactivators of CYP3A4 and CYP2D6, which can have significant clinical implications. nih.gov
Table 3: Predicted Cytochrome P450 Involvement in the Metabolism of this compound
| CYP Isoform | Predicted Role in Metabolism | Potential for Drug-Drug Interactions |
| CYP3A4 | Major contributor to N-dealkylation and hydroxylation. | High, as many drugs are substrates, inhibitors, or inducers of CYP3A4. |
| CYP2D6 | Likely contributor, particularly for hydroxylation reactions. | High, due to genetic polymorphisms and its role in metabolizing many CNS drugs. |
| Other CYPs (e.g., CYP2C9, CYP2C19, CYP1A2) | Minor or secondary roles. | Possible, but likely less significant than with CYP3A4 and CYP2D6. researchgate.net |
Note: The involvement of these CYP isoforms is an extrapolation based on data from other piperazine derivatives and has not been experimentally confirmed for this compound.
Excretion Mechanisms
Following metabolism, the more water-soluble metabolites are excreted from the body. The primary routes of excretion for most drugs and their metabolites are renal (via urine) and fecal (via bile). The extent to which each pathway contributes depends on the physicochemical properties of the metabolites, such as their molecular weight and polarity.
For piperazine derivatives, renal excretion of metabolites, often as glucuronide or sulfate conjugates, is a major elimination pathway. nih.gov Unchanged drug may also be excreted in the urine, although this is typically a minor route for extensively metabolized compounds.
Blood-Brain Barrier Penetration and Brain Distribution Studies
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical pharmacokinetic parameter. The BBB is a highly selective barrier that protects the brain from harmful substances. mdpi.com
The penetration of the BBB is largely dependent on the compound's lipophilicity, molecular size, and its interaction with active efflux transporters, such as P-glycoprotein (P-gp), at the BBB. Phenylpiperazine-based compounds have been developed as brain imaging agents, indicating their ability to cross the BBB. nih.gov Studies on other piperazine derivatives have investigated their brain uptake and distribution, often in the context of their neurological effects. nih.govnih.gov
Given its structural features, including the fluorophenoxy group which can increase lipophilicity, it is plausible that this compound can penetrate the BBB. However, without specific experimental data, the extent of its brain distribution remains speculative.
Table 4: Factors Influencing Blood-Brain Barrier Penetration of this compound
| Factor | Influence on BBB Penetration |
| Lipophilicity (LogP) | Higher lipophilicity generally favors passive diffusion across the BBB. |
| Molecular Size | Smaller molecules tend to cross the BBB more readily. |
| Hydrogen Bonding Potential | A lower number of hydrogen bond donors and acceptors is favorable. |
| Affinity for Efflux Transporters (e.g., P-gp) | If a substrate for P-gp, brain penetration will be limited. |
Note: This table outlines general principles governing BBB penetration. The specific BBB transport characteristics of this compound have not been experimentally determined.
Preclinical Safety and Toxicology of 1 2 4 Fluorophenoxy Ethyl Piperazine
General Safety Pharmacology Assessment
General safety pharmacology studies are designed to investigate the potential undesirable effects of a substance on vital physiological functions. These studies typically focus on the cardiovascular, respiratory, and central nervous systems. Standard assessments would include evaluating changes in blood pressure, heart rate, electrocardiogram (ECG) parameters, respiratory rate, and neurological function in animal models.
No specific general safety pharmacology data for 1-[2-(4-Fluorophenoxy)ethyl]piperazine could be located. For the parent compound, piperazine (B1678402), it has been noted to have a low acute toxicity. europa.eu However, there have been occasional reports of neurotoxicity, with suggestions that the mechanism may involve antagonism of GABA receptors. europa.eu
Acute and Subchronic Toxicity Evaluations
Acute toxicity studies are conducted to determine the effects of a single high dose of a substance. These studies help to identify the potential target organs for toxicity and to determine the median lethal dose (LD50). Subchronic toxicity studies involve repeated administration of the compound over a longer period, typically 28 or 90 days, to evaluate the cumulative effects and to establish a no-observed-adverse-effect level (NOAEL).
There is no publicly available information on the acute or subchronic toxicity of this compound. In contrast, piperazine has demonstrated low acute toxicity in both animals and humans. europa.eu
Genotoxicity and Mutagenicity Testing
Genotoxicity and mutagenicity assays are performed to assess the potential of a compound to damage genetic material (DNA), which could lead to mutations and potentially cancer. A standard battery of tests includes in vitro assays like the Ames test (bacterial reverse mutation assay) and in vitro and in vivo chromosomal aberration or micronucleus tests in mammalian cells.
Specific genotoxicity and mutagenicity data for this compound were not found. For piperazine, the available data suggest it is not genotoxic. europa.eu However, its nitrosation products, which can form under certain conditions, are considered in vivo mutagens. europa.eu
Reproductive and Developmental Toxicity Assessments
Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on the reproductive system and on a developing organism. These studies assess parameters such as fertility, embryonic and fetal development, and postnatal development.
No reproductive or developmental toxicity data for this compound are publicly available. For the parent compound, piperazine, some developmental toxicity studies in rats and rabbits have shown non-specific effects, primarily a reduction in fecundity. europa.eu The Australian government has classified piperazine as suspected of damaging fertility and the unborn child. industrialchemicals.gov.auindustrialchemicals.gov.au Canada also considers piperazine to have health effects of concern due to its reproductive toxicity. canada.ca
Carcinogenicity Studies (if applicable for long-term development)
Carcinogenicity studies, or long-term bioassays, are conducted to assess the potential of a substance to cause cancer with chronic exposure. These studies are typically performed in two rodent species over the majority of their lifespan.
There are no carcinogenicity studies available for this compound. For piperazine, the available animal carcinogenicity data are not considered to meet current standards. europa.eu However, based on the lack of genotoxic activity and no indication of tumor-promoting activity, it is considered unlikely that piperazine itself poses a significant cancer risk. europa.eu It is important to note that N-mononitrosopiperazine and N,N'-dinitrosopiperazine, which can be formed from piperazine, have been shown to be carcinogenic in rodents. europa.eu
Immunotoxicity Screening
Immunotoxicity screening evaluates the potential for a chemical to adversely affect the immune system. This can include assessments of immunosuppression, immunoenhancement, or hypersensitivity. Standard assays may include the T-cell dependent antibody response (TDAR) assay and evaluation of changes in immune cell populations and functions.
No immunotoxicity screening data for this compound were found in the public domain. For the parent compound, piperazine is known to be a dermal and respiratory sensitizing agent. europa.eu
Translational Research and Therapeutic Development Potential of 1 2 4 Fluorophenoxy Ethyl Piperazine
Assessment as a Lead Compound for Novel Therapeutic Agents
The piperazine (B1678402) ring is a quintessential "privileged scaffold" in drug discovery, frequently incorporated into pharmacologically active compounds due to its favorable properties. jetir.orgnih.gov The presence of two nitrogen atoms in a six-membered ring imparts specific physicochemical characteristics that often lead to improved aqueous solubility, oral bioavailability, and desirable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov These features make the piperazine moiety a valuable building block for creating CNS-active agents. jetir.orgnih.gov
The versatile structure of piperazine allows for easy modification, enabling the synthesis of derivatives with tailored pharmacological activities. nih.gov The 1-[2-(4-Fluorophenoxy)ethyl]piperazine structure serves as a foundational template from which numerous analogs can be developed. The fluorophenoxy group, in particular, is a common feature in CNS drugs, known to enhance binding affinity and metabolic stability. By modifying the substituents on either the piperazine or the phenyl ring, researchers can fine-tune a compound's selectivity and potency for specific biological targets, such as serotonin (B10506) transporters, dopamine (B1211576) receptors, or other key players in neurochemical pathways. nih.govnih.gov The widespread use of this and similar structures in the development of treatments for neurological disorders underscores its importance as a lead compound for generating novel therapeutic agents. silae.itontosight.ai
Potential in Psychiatric and Neurological Disorders
The unique structural characteristics of this compound make it a promising candidate for investigation across a spectrum of psychiatric and neurological conditions. Its core components are found in numerous compounds that modulate key neurotransmitter systems implicated in these disorders.
The arylpiperazine moiety is a cornerstone in the design of antidepressant drugs, largely due to its interaction with the serotonergic system. nih.gov Research into structurally related compounds provides a strong rationale for the antidepressant potential of this compound. For instance, a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, which share the core fluorophenoxy and piperazine motifs, were synthesized and evaluated as selective serotonin reuptake inhibitors (SSRIs). nih.gov These compounds were designed as hybrids based on the structure of the potent antidepressant fluoxetine. nih.gov
Preliminary in vitro data demonstrated that these analogs bind to the serotonin reuptake transporter (SERT), a primary target for many antidepressants. nih.gov Although the compounds showed lower potency compared to typical SSRIs, the findings were encouraging and validated the concept of using this chemical scaffold to develop new agents for depression. nih.gov The activity of these related compounds suggests that the this compound structure is a viable starting point for developing novel antidepressants. nih.govnih.gov
| Compound | SERT Affinity (IC₅₀) |
|---|---|
| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | 1.45 µM |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl | 3.27 µM |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl | 9.56 µM |
Data derived from a study on 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines designed as SSRIs. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of radioligand binding to the serotonin transporter (SERT). nih.gov
The involvement of the serotonergic system, particularly the 5-HT₁ₐ receptor, is well-established in the pathophysiology of anxiety disorders. silae.it A wide variety of piperazine analogues have demonstrated significant anxiolytic-like effects, primarily by acting as agonists at 5-HT₁ₐ receptors. silae.itnih.gov Studies on new arylpiperazine derivatives confirm that their anxiolytic action is often mediated through direct participation of 5-HT₁ₐ receptors, sometimes with indirect involvement of the GABAergic system. nih.govnih.govresearchgate.net
For example, piperazine derivatives such as Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine are known 5-HT₁ₐ receptor agonists that produce anxiolytic effects. silae.it Furthermore, research has identified other potential targets for piperazine-based anxiolytics, such as the melanocortin-4 (MC4) receptor. silae.it The established role of the piperazine scaffold in modulating these key pathways suggests that this compound holds significant potential as a lead structure for the development of novel anxiolytic agents. silae.itnih.gov
The piperazine moiety is a common structural feature in many atypical antipsychotic drugs, which are fundamental in the treatment of schizophrenia. researchgate.netresearchgate.net These agents typically exert their therapeutic effects by modulating dopamine and serotonin receptors, particularly dopamine D₂ and serotonin 5-HT₂ₐ receptors. researchgate.netresearchgate.net
Research on novel piperazine derivatives continues to yield promising candidates for antipsychotic therapy. For example, the compound NRA0562, which contains a fluorophenyl group, demonstrates high affinity for a range of dopamine (D₁, D₂, D₃, D₄) and serotonin (5-HT₂ₐ) receptors. researchgate.netnih.gov The affinity profile of such compounds is a key indicator of potential atypical antipsychotic activity. researchgate.net Additionally, the dopamine transporter (DAT) is another important target. The well-known DAT inhibitor GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) and its analogs highlight the importance of the fluorophenyl moiety for achieving high DAT affinity. nih.govnih.govnih.gov Given that this compound shares these critical structural elements, it is a logical candidate for investigation as a novel antipsychotic agent. researchgate.netnih.gov
| Receptor | Binding Affinity (Kᵢ) |
|---|---|
| Dopamine D₁ | 7.09 nM |
| Dopamine D₂ | 2.49 nM |
| Dopamine D₃ | 3.48 nM |
| Dopamine D₄ | 1.79 nM |
| Serotonin 5-HT₂ₐ | 1.50 nM |
| α₁ Adrenoceptor | 0.56 nM |
Data from in vitro studies on NRA0562, a novel putative atypical antipsychotic. The Kᵢ value represents the inhibition constant, indicating the compound's binding affinity for the receptor. Lower values signify higher affinity. researchgate.net
While direct research linking this compound to bipolar disorder is limited, its therapeutic potential can be inferred from the pharmacological overlap between treatments for bipolar disorder, schizophrenia, and depression. Many atypical antipsychotics and mood stabilizers used for bipolar disorder feature the piperazine scaffold.
A prominent example is Cariprazine, a piperazine derivative approved by the FDA for the treatment of manic, mixed, and depressive episodes associated with bipolar I disorder. nih.gov Its primary mechanism of action involves partial agonism at dopamine D₂ and D₃ receptors, with a particular selectivity for the D₃ subtype. nih.gov The clinical success of piperazine-based drugs like Cariprazine provides a strong rationale for exploring other compounds with this core structure for the management of bipolar disorder. nih.gov The potential of this compound to modulate dopaminergic and serotonergic systems makes it a plausible candidate for investigation as a novel mood-stabilizing agent.
The piperazine scaffold is emerging as a promising platform for developing multi-target drugs for Alzheimer's disease. nih.govresearchgate.net This neurodegenerative disorder is characterized by complex pathology, including amyloid plaques and neurofibrillary tangles. nih.gov Researchers are designing piperazine derivatives that can simultaneously address multiple facets of the disease.
Studies have shown that certain N,N'-disubstituted piperazine derivatives can reduce both amyloid and Tau pathology and preserve memory in preclinical models of Alzheimer's disease. nih.govresearchgate.net These multi-effect compounds represent a significant advancement over single-target therapies. nih.gov Another investigated mechanism involves the potentiation of TRPC6 channels, which may help prevent the synaptic loss characteristic of early-stage Alzheimer's. nih.gov Given these promising research directions, the this compound structure stands out as a valuable lead compound for the development of novel neuroprotective agents aimed at slowing or halting the progression of Alzheimer's disease. nih.govdntb.gov.ua
Exploration in Antimicrobial and Antiplasmodial Applications
The therapeutic potential of compounds built upon the piperazine scaffold has been a subject of significant research, particularly in the realm of infectious diseases. While direct studies on this compound are not extensively detailed in publicly available literature, the evaluation of structurally related analogues provides a strong basis for its potential antimicrobial and antiplasmodial activities.
Research into hybrid heterocyclic molecules derived from a 1-(4-fluorophenyl)piperazine (B120373) skeleton—a core component of the titular compound—has shown that certain derivatives exhibit good to moderate antibacterial activity. researchgate.net The synthesis and screening of various piperazine derivatives have consistently demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Further studies have corroborated that novel piperazine derivatives can show potent bactericidal effects against both Gram-positive and Gram-negative bacteria. ijcmas.com Generally, the piperazine nucleus is considered a promising scaffold for developing agents with antimicrobial properties. ijbpas.comresearchgate.net
In the context of antiplasmodial applications, the piperazine moiety is a key feature in compounds investigated for activity against Plasmodium falciparum, the parasite responsible for malaria. A high-throughput screening program identified piperazine sulfonamides with notable activity against P. falciparum. nih.gov More specifically, recent research into novel fluorinated piperazine-hydroxyethylamine analogues has yielded compounds with potent inhibitory effects on both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of the parasite. malariaworld.org One promising analogue demonstrated an IC50 value of 0.09 µM against the Pf3D7 strain and 0.10 µM against the resistant PfDd2 strain. malariaworld.org This highlights the potential of the fluorinated piperazine structure in overcoming drug resistance. The screening of libraries of piperazine-tethered compounds has also successfully identified hits with significant antiplasmodial activity. mdpi.com
The table below summarizes the antiplasmodial activity of selected fluorinated piperazine analogues, illustrating the potential efficacy of this chemical class.
| Compound/Analogue | Target Strain | IC50 (µM) | Cytotoxicity (Cell Line) | Reference |
| Analogue 13g | P. falciparum 3D7 | 0.28 | Non-toxic up to 150 µM (HepG2) | malariaworld.org |
| Analogue 13g | P. falciparum Dd2 | 0.11 | Non-toxic up to 20 µM (Vero) | malariaworld.org |
| Analogue 14g | P. falciparum 3D7 | 0.09 | Non-toxic up to 150 µM (HepG2) | malariaworld.org |
| Analogue 14g | P. falciparum Dd2 | 0.10 | Non-toxic up to 20 µM (Vero) | malariaworld.org |
Development of Pharmacodynamic and Efficacy Biomarkers
Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing measurable indicators of a drug's biological effect on the body. veedalifesciences.com These biomarkers are crucial for establishing proof-of-concept, guiding dose selection, and understanding the mechanism of action. veedalifesciences.comyoutube.com For a compound like this compound, the development of specific PD and efficacy biomarkers would be a critical step in its translational journey from a laboratory chemical to a potential therapeutic agent.
Currently, there is no specific, validated set of pharmacodynamic or efficacy biomarkers for this compound documented in the scientific literature. The identification and validation of such biomarkers would depend on the compound's primary mechanism of action and intended therapeutic indication. For instance, if its antimicrobial activity is pursued, potential biomarkers could include the rate of reduction in bacterial load or the modulation of specific host inflammatory markers in response to the infection. If its potential neurological effects were explored, based on the activity of other piperazine derivatives, biomarkers could involve measuring changes in neurotransmitter levels or receptor occupancy in the brain using imaging techniques. nih.gov
The process of biomarker development involves rigorous analytical and clinical validation to ensure that the biomarker is a reliable and accurate predictor of the drug's effect. veedalifesciences.com Given the early stage of research on this specific compound, future studies would need to focus on identifying its molecular targets and downstream biological effects to lay the groundwork for discovering and validating relevant biomarkers. The use of proteomics and other advanced analytical techniques could aid in identifying new potential PD biomarkers. youtube.com
Consideration of Combination Therapy Approaches
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. The primary goals of this approach are to enhance efficacy, overcome or prevent drug resistance, and reduce toxicity by using lower doses of individual agents. nih.gov
For this compound, exploring combination therapy could be a highly valuable strategy, especially in the context of its potential antimicrobial and antiplasmodial applications. While no studies have specifically tested this compound in combination regimens, research on structurally similar compounds provides a strong rationale for this approach. In a study involving fluorinated piperazine-hydroxyethylamine analogues with antiplasmodial activity, the in vivo efficacy was significantly improved when the compounds were administered in combination with artesunate, a standard antimalarial drug. malariaworld.org This synergistic effect in a Plasmodium berghei mouse model suggests that piperazine-based compounds could complement existing antimalarial agents, potentially leading to more robust and durable therapeutic responses. malariaworld.org
A similar rationale could be applied to its potential use as an antibacterial agent. Combining it with antibiotics that have different mechanisms of action could broaden the spectrum of activity and help combat multidrug-resistant bacterial strains. Future preclinical studies would be necessary to identify optimal drug combinations and to assess whether the interactions are synergistic, additive, or antagonistic.
Feasibility for Drug Repurposing
Drug repurposing, the process of identifying new therapeutic uses for existing or investigational drugs, offers a time- and cost-effective strategy for drug development. nih.gov The feasibility of repurposing this compound is supported by the vast pharmacological versatility of its core chemical structure, the piperazine scaffold.
The piperazine ring is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic actions, including anticancer, antipsychotic, antiviral, and antihistaminic agents. nih.gov This established history of broad bioactivity suggests that this compound could have therapeutic potential beyond a single indication.
Recent studies have actively explored the repurposing of novel piperazine derivatives for new indications. For example, certain 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have been evaluated as potential anticancer agents against breast cancer cell lines. nih.gov The presence of the piperazine moiety is a common feature in many notable anticancer drugs, including imatinib (B729) and dasatinib. nih.gov This precedent provides a strong rationale for screening this compound against various cancer cell lines to explore its potential as an oncology therapeutic. Given the wide range of biological activities associated with piperazine-containing molecules, systematic screening in other disease areas, such as virology and inflammatory disorders, could also uncover novel therapeutic opportunities. nih.gov
Analytical Methods for the Quantification and Characterization of 1 2 4 Fluorophenoxy Ethyl Piperazine in Research
Development and Validation of Bioanalytical Assays in Biological Matrices (e.g., plasma, brain tissue)
The quantification of 1-[2-(4-Fluorophenoxy)ethyl]piperazine in biological matrices such as plasma and brain tissue is critical for pharmacokinetic and pharmacodynamic studies. The development and validation of sensitive and specific bioanalytical assays are paramount for generating reliable data. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the gold standard for such applications due to its high sensitivity, selectivity, and throughput.
A typical bioanalytical method for this compound would involve several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove potential interferences. Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then injected into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. It involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and allows for pre-concentration of the analyte. It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.
Chromatographic Separation: Reversed-phase HPLC is the most common separation technique for compounds of this nature. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often employed to ensure good separation from endogenous matrix components and any potential metabolites.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection, providing excellent selectivity and sensitivity. The instrument is typically operated in the positive electrospray ionization (ESI) mode. The precursor ion (the protonated molecule, [M+H]+) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio.
Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability. According to regulatory guidelines, a full validation should include the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the assay is accurate and precise.
Accuracy and Precision: The closeness of the determined values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically evaluated at multiple concentration levels (e.g., lower limit of quantification (LLOQ), low, medium, and high quality control (QC) samples).
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).
Below are interactive tables representing typical validation results for a hypothetical LC-MS/MS assay for this compound in rat plasma.
Table 1: Linearity of a Hypothetical Bioanalytical Method
| Concentration (ng/mL) | Mean Response (n=3) |
|---|---|
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,980 |
| 50 | 258,900 |
| 100 | 521,300 |
| 500 | 2,605,000 |
| 1000 | 5,199,000 |
Calibration Curve Equation: y = 5200x + 150; R² > 0.99
Table 2: Accuracy and Precision of a Hypothetical Bioanalytical Method
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Medium | 75 | 76.5 | 102.0 | 4.1 |
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment
The confirmation of the chemical structure and the assessment of the purity of this compound are crucial for its use in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the fluorophenoxy group, the ethyl bridge protons, and the piperazine (B1678402) ring protons.
¹³C NMR: Provides information about the different types of carbon atoms in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecule, which can be used to confirm its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can also provide structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-F bonds.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for assessing the purity of non-volatile compounds. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity assessment, particularly for volatile impurities.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for a preliminary assessment of purity and for monitoring the progress of chemical reactions.
The combination of these techniques provides a comprehensive characterization of this compound, ensuring its identity and purity for research applications.
Table 3: Summary of Analytical Techniques for Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H NMR | Structural Elucidation | Proton environment, connectivity |
| ¹³C NMR | Structural Elucidation | Carbon skeleton |
| HRMS | Structural Confirmation | Elemental composition |
| IR Spectroscopy | Functional Group Analysis | Presence of key functional groups |
| HPLC-UV | Purity Assessment | Quantitative purity |
Intellectual Property Landscape and Patent Analysis
Review of Existing Patents Covering 1-[2-(4-Fluorophenoxy)ethyl]piperazine and Structurally Related Piperazine (B1678402) Derivatives
While a patent explicitly claiming the standalone composition of matter for this compound is not readily apparent in a general search, the compound likely falls under the umbrella of broader patent claims, particularly those employing Markush structures. These structures are a common feature in chemical and pharmaceutical patents, allowing inventors to claim a group of structurally related compounds without having to list every possible permutation.
Patents for piperazine derivatives frequently target their therapeutic potential as serotonin (B10506) and dopamine (B1211576) receptor modulators, making them candidates for treating conditions like depression, anxiety, and psychosis. For instance, patents covering phenyl-piperazine derivatives as serotonin reuptake inhibitors highlight the therapeutic importance of this structural motif. Although these patents may not name this compound specifically, their Markush claims could be broad enough to encompass it.
A review of the patent landscape for structurally similar compounds reveals several key areas of focus:
CNS Disorders: A significant number of patents claim piperazine derivatives for the treatment of neurological and psychiatric disorders. These patents often describe compounds with activity at various CNS receptors.
Serotonin and Dopamine Receptor Targeting: Many patents for arylpiperazine derivatives focus on their affinity for serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of numerous mental health conditions.
Novel Formulations and Delivery Systems: As the primary patents for some blockbuster antipsychotic and antidepressant drugs with piperazine cores have expired or are nearing expiration, there is a growing trend in patenting novel formulations, such as extended-release versions, to prolong market exclusivity.
The following table provides a representative, though not exhaustive, overview of patents covering structurally related piperazine derivatives, illustrating the common themes in the intellectual property landscape.
| Patent Number | Title | Assignee | Key Therapeutic Area(s) Claimed | Relevance to this compound |
| US7144884B2 | Phenyl-piperazine derivatives as serotonin reuptake inhibitors | H. Lundbeck A/S | Affective disorders (depression, anxiety, OCD) | Covers a class of phenyl-piperazine derivatives with related structural features and a similar mechanism of action. |
| USRE48059E1 | Piperazine-substituted benzothiophenes for treatment of mental disorders | Otsuka Pharmaceutical | Schizophrenia, bipolar disorder, mood disorders | While structurally distinct, it highlights the broad utility of the piperazine scaffold in CNS drug discovery and the strategy of combining it with other heterocyclic systems. |
| EP0159566A1 | Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions | Kyowa Hakko Kogyo Co. | Cerebrovascular diseases | Claims a series of 1-benzyl-4-benzhydrylpiperazine derivatives, some of which include a fluorine substituent, indicating interest in fluorinated analogs for CNS applications. |
| WO2007146066A1 | Novel piperazines, pharmaceutical compositions and methods of use thereof | Wyeth | Inflammatory conditions, CNS disorders | Discloses novel piperazine derivatives as agonists of the alpha7 nAChR, demonstrating the diverse biological targets for this chemical class. |
Strategies for Novel Intellectual Property Generation
Given the existing patent landscape, generating novel and defensible intellectual property around this compound and its analogs requires a multifaceted approach. Key strategies include:
New Medical Uses: Discovering and patenting a new therapeutic application for this compound would be a strong avenue for new IP. This could involve screening the compound against a wide range of biological targets to identify unexpected activities.
Novel Formulations: Developing and patenting novel formulations with improved properties, such as enhanced bioavailability, controlled release, or a different route of administration, is a well-established life-cycle management strategy. nih.govajmc.com For a CNS-active compound, formulations that improve blood-brain barrier penetration would be particularly valuable.
Combination Therapies: Patenting the use of this compound in combination with another active pharmaceutical ingredient to achieve a synergistic therapeutic effect is another viable strategy. The combination must be non-obvious and demonstrate an unexpected benefit over the individual components.
Polymorphs and Salts: Identifying and characterizing novel crystalline forms (polymorphs) or salts of this compound can be patentable. These forms may offer advantages in terms of stability, solubility, or manufacturability.
Deuterated Analogs: Creating a deuterated version of the molecule, where one or more hydrogen atoms are replaced by deuterium, can sometimes lead to improved metabolic profiles. Such "heavy drugs" can be the subject of new composition of matter patents.
Method of Synthesis: A novel, more efficient, or stereoselective synthesis process for this compound could be patentable as a method patent. This can provide a competitive advantage even if the compound itself is not novel.
Prodrugs: Designing and synthesizing a prodrug of this compound, which is converted to the active compound in the body, can be a way to improve its pharmacokinetic properties and secure new patent protection. nih.gov
By employing these strategies, researchers and pharmaceutical companies can navigate the existing intellectual property landscape and create new, valuable patents related to this compound and its derivatives, ultimately contributing to the development of new medicines.
Future Research Directions and Unaddressed Gaps
Identification of Additional Biological Targets
Research into derivatives of 1-[2-(4-Fluorophenoxy)ethyl]piperazine has historically centered on its interaction with monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govnih.govnih.gov Analogs have been designed as selective serotonin reuptake inhibitors (SSRIs) or high-affinity DAT ligands. nih.govresearchgate.net However, the vast landscape of biological macromolecules remains largely unexplored for this compound class.
Future investigations should aim to de-orphanize this chemical scaffold by screening it against a wider array of biological targets. The inherent structural properties of the piperazine (B1678402) moiety suggest potential interactions with various receptors, enzymes, and ion channels. mdpi.com A systematic approach could uncover novel mechanisms of action and expand the compound's pharmacological profile.
Key Areas for Target Identification:
G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs containing the piperazine motif interact with dopaminergic, serotonergic, and adrenergic receptors. A comprehensive screening against various GPCR subfamilies is warranted.
Enzyme Inhibition: The potential for derivatives to act as inhibitors for enzymes involved in pathophysiology, such as kinases in cancer pathways or proteases in viral replication, should be systematically evaluated. mdpi.com
Ion Channels: Modulatory effects on various ion channels (e.g., calcium, potassium, sodium channels) could represent a significant and currently unaddressed area of investigation.
| Potential Target Class | Examples | Rationale |
|---|---|---|
| Monoamine Transporters | Norepinephrine (B1679862) Transporter (NET), Vesicular Monoamine Transporter (VMAT) | Leverages existing research on SERT and DAT binding. nih.gov |
| GPCRs | Sigma Receptors (σ1, σ2), Histamine Receptors, Muscarinic Acetylcholine Receptors | Common targets for piperazine-containing CNS drugs. nih.gov |
| Kinases | Tyrosine kinases, Serine/threonine kinases | Arylpiperazine structures have shown potential as scaffolds for anticancer agents. mdpi.com |
| Other Enzymes | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Relevant for neurodegenerative and psychiatric disorders. ontosight.ai |
Exploration of Novel Therapeutic Indications
Stemming from the identification of new biological targets, the exploration of novel therapeutic applications is a logical and critical next step. The diverse biological activities reported for the broader class of piperazine derivatives suggest that the utility of this compound and its analogs may extend far beyond their initial consideration for depression and other CNS disorders. nih.gov
Potential Therapeutic Areas for Exploration:
Oncology: Arylpiperazine derivatives have been investigated for their anti-proliferative activity against various cancer cell lines, including prostate, breast, and lung cancer. mdpi.com Future studies could assess the cytotoxic and anti-metastatic potential of this compound analogs.
Neurodegenerative Diseases: Compounds that modulate multiple targets, such as certain receptors and enzymes involved in neuroinflammation and protein aggregation, could be valuable for conditions like Alzheimer's or Parkinson's disease. ontosight.ai
Inflammatory Disorders: The anti-inflammatory properties of some piperazine-containing molecules suggest a potential role in treating chronic inflammatory diseases. nih.gov
Infectious Diseases: The piperazine heterocycle is a component of various antimicrobial agents; thus, screening for antibacterial, antifungal, and antiviral activity is a promising avenue. nih.govontosight.ai
Radioprotection: Recent studies have identified novel piperazine derivatives as potential radioprotective agents, aiming to mitigate DNA damage from ionizing radiation with improved safety profiles compared to existing countermeasures. nih.gov
Development of Advanced Preclinical Models for Efficacy and Safety Assessment
A significant gap in the preclinical evaluation of many chemical entities is the reliance on traditional animal models, which may not accurately predict human responses. mdpi.com Future research on this compound should prioritize the development and use of advanced, human-relevant in vitro models to generate more predictive data on efficacy and safety.
These advanced models can offer high-throughput capabilities and provide deeper insights into organ-specific effects. mdpi.com
Organ-on-a-Chip (OOC) Systems: Microfluidic devices containing living human cells can replicate the physiology of human organs like the liver, brain, or gut. Multi-organ-on-a-chip platforms could be used to study the compound's metabolism and potential cross-organ toxicity. mdpi.com
3D Cell Cultures and Spheroids: Three-dimensional cell models more closely mimic the in vivo environment compared to traditional 2D cell cultures. These are particularly valuable for assessing the efficacy of potential anticancer derivatives in a tumor-like microenvironment.
Stem Cell-Derived Models: Using induced pluripotent stem cells (iPSCs) to generate specific cell types (e.g., neurons, cardiomyocytes, hepatocytes) allows for patient-specific and disease-specific modeling to test for efficacy and potential toxicity.
Innovations in Synthetic Methodology for Sustainable Production
The synthesis of piperazine derivatives often involves multi-step processes that may use hazardous reagents and solvents. mdpi.com A key area for future research is the development of innovative and sustainable synthetic methodologies that align with the principles of green chemistry. nih.gov
Areas for Synthetic Innovation:
Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. mdpi.com
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability. Photocatalysis in a flow system is one such advanced technique. nih.gov
Green Solvents and Catalysts: Replacing traditional volatile organic solvents with aqueous media or other environmentally benign alternatives is crucial. mdpi.com The use of biocatalysis or phase-transfer catalysts can also contribute to greener processes. nih.govmdpi.com
One-Pot Reactions: Designing synthetic routes that combine multiple steps into a single procedure without isolating intermediates can reduce solvent use and waste generation. nih.gov
Opportunities for Collaborative and Interdisciplinary Research
Maximizing the therapeutic potential of this compound requires a departure from siloed research efforts. Future progress will heavily depend on fostering collaborative and interdisciplinary partnerships that bridge multiple scientific fields.
Academia-Industry Partnerships: Collaborations between academic researchers exploring novel biological targets and industrial partners with expertise in drug development and commercialization can accelerate the translation of basic science discoveries into therapeutic applications.
Chemistry and Biology Integration: Close collaboration between medicinal chemists synthesizing novel analogs and biologists/pharmacologists evaluating their activity is essential for efficient structure-activity relationship (SAR) studies and lead optimization. nih.gov
Integration with Computational Science: Utilizing computational modeling, machine learning, and artificial intelligence can aid in predicting biological targets, designing novel derivatives with improved properties, and analyzing complex biological data.
Bioengineering and Pharmacology: The development and validation of advanced preclinical models, such as organ-on-a-chip systems, necessitates the combined expertise of bioengineers and pharmacologists to ensure the physiological relevance and predictive power of these platforms. mdpi.com
By addressing these unaddressed gaps and pursuing these future research directions, the scientific community can fully elucidate the pharmacological profile and therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[2-(4-Fluorophenoxy)ethyl]piperazine, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogs like 1-[2-(bis(4-fluorophenyl)methoxy)ethyl]piperazine are synthesized by coupling 4-fluorophenol derivatives with piperazine intermediates using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) followed by reduction with LiAlH₄ . Optimization involves adjusting solvent systems (e.g., acetonitrile), reflux duration (24 hours), and purification via recrystallization (ethanol) to improve yields .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) confirms structural integrity, particularly for fluorinated aromatic protons (δ ~7.00–7.32 ppm) and piperazine backbone protons (δ ~2.47–3.82 ppm) . Density Functional Theory (DFT) predicts electronic properties and stability, while molecular docking evaluates binding affinity to targets like dopamine transporters .
Q. How do structural modifications influence its biological activity?
- Substitutions on the piperazine ring (e.g., 4-fluorophenoxy groups) enhance selectivity for neurotransmitter transporters. For instance, fluorophenyl groups increase lipophilicity, improving blood-brain barrier penetration. Methoxy or amino substituents can modulate serotonin receptor affinity, as seen in analogs targeting neurological disorders .
Q. What pharmacological targets are associated with this compound?
- It exhibits affinity for dopamine (DAT) and serotonin (SERT) transporters , making it a candidate for studying neuropsychiatric disorders. Derivatives like GBR 12909 show potent DAT inhibition, with IC₅₀ values in the nanomolar range .
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what are its implications for activity?
- Chiral resolution via HPLC with chiral columns or asymmetric synthesis using enantioselective catalysts (e.g., LiAlH₄ reduction of ketone intermediates) yields optically pure enantiomers. For example, (+)- and (−)-enantiomers of related compounds demonstrate divergent DAT/SERT selectivity .
Q. What computational strategies predict its pharmacokinetic and toxicological profiles?
- Quantitative Structure-Activity Relationship (QSAR) models correlate substituents with metabolic stability. ADMET prediction tools (e.g., SwissADME) assess parameters like CYP450 inhibition and hepatotoxicity. Caution is warranted, as some analogs show potential for abuse due to serotonin release .
Q. How can contradictory data in biological assays be resolved?
- Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines, incubation time). Standardizing protocols (e.g., HEK293 cells expressing human DAT) and validating with radioligand binding assays (³H-WIN 35,428) improves reproducibility .
Q. What strategies enhance selectivity over off-target receptors?
- Introducing steric hindrance (e.g., 4,4-dimethylcyclohexene) or polar groups (e.g., sulfonamides) reduces off-target binding. For example, 1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine shows 100-fold selectivity for DAT over norepinephrine transporters .
Methodological Tables
Table 1: Key Synthetic Reagents and Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | EDCI, DCM, DIEA | 50–70 | |
| Reduction | LiAlH₄, THF | 60–80 | |
| Purification | Ethanol recrystallization | 85–95 |
Table 2: Pharmacological Profiles of Select Analogs
| Compound | Target (IC₅₀, nM) | Selectivity Ratio (DAT:SERT) | Reference |
|---|---|---|---|
| GBR 12909 | DAT: 5.2 | 120:1 | |
| 1-(4-Fluorobenzyl) | SERT: 8.7 | 1:15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
